Dimethyl sebacate (DMS) is a linear, aliphatic diester of the C10 dicarboxylic acid, sebacic acid. It primarily functions as a chemical intermediate, plasticizer, coalescing agent, and solvent.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH57kBSkuV8MPxa-M4A7Ew70UIyLHBQZ6Y-EHJ9ONklK37UMunjAzAe_MYQEwVastLcTSh-b451zNSaUd6PAgoAWcP3NoIeh9gPsEOogcuhyYMlnOx-rGeoEG9YA_xwUsu8I66qc86ABrFSF_Y4c_sQ29AyVb8kuR4bp_CsorSb7a03LNF_er32Kiq_wQUeaIV8WwPXtV_c-zYidhgah8PmRH8uqjcOVeRNlwksKpa_ei0E_QhMsBjjxXPHsTy59iMlx2BxLFBkgWu44_4TYiChJ2YBy5uQH7m3sU0plfoWo3y9bk1cfMux)] As a member of the sebacate ester family, which includes longer-chain variants like dibutyl sebacate (DBS) and dioctyl sebacate (DOS), its procurement is often considered for applications requiring good low-temperature performance and a favorable biodegradability profile compared to phthalate-based plasticizers.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH57kBSkuV8MPxa-M4A7Ew70UIyLHBQZ6Y-EHJ9ONklK37UMunjAzAe_MYQEwVastLcTSh-b451zNSaUd6PAgoAWcP3NoIeh9gPsEOogcuhyYMlnOx-rGeoEG9YA_xwUsu8I66qc86ABrFSF_Y4c_sQ29AyVb8kuR4bp_CsorSb7a03LNF_er32Kiq_wQUeaIV8WwPXtV_c-zYidhgah8PmRH8uqjcOVeRNlwksKpa_ei0E_QhMsBjjxXPHsTy59iMlx2BxLFBkgWu44_4TYiChJ2YBy5uQH7m3sU0plfoWo3y9bk1cfMux)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGufaObMRpueZWOq8yjbclrGQ4_rl2KXRaYOHzxNRloRatkMLS1vsw_8Wk-hnnWxnyhLlWS7dZ7E7MsJS6S54RDFOllDi-F8BsJTZ0dbWeVrKRbka0JFgPUdFuH1XGsW_j1F1Q2IbMz9ME%3D)] Its distinct properties, such as a defined melting point around room temperature, also make it a candidate for specialized applications like phase change materials (PCMs) for thermal energy storage.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGzWReCb3mSAAoRCte_6TSdVe8s1Fq_-oh-W7KbSNPau5MakmAvxN4YbBSj-_hKu7RLFwHrv9lp_D1noUiQq4A6QlJ45vDN8RQ73nC3ttr6vIp1cpiGlSkqOiEmw5aST0Zj9rHPkxDvOMsinDCvehfXzx0gqzxWNKruoJVDvLbgMZQQJS9UyiNGEg%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFR92oqlPsmBnHsgSUYZDSddvSTa-O-svESdMrIsYnM2KHwvVXXBmSQjNqFJ4lHEvASAzimVa7RUCTop1OCct_iQpq0CqhYQtMrdV1B3PxPeVAeusgq5xUyJ7Yl2Wshz7HOqg%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFd4fbQ7d8dQEdcz1hhonndTj4jtKZBbkACaezgN5qpGUsvSoeG_n2Heeiumh5DstFZr6uXrzs1IHthuJDtwsT4DTRsJ69Ej38IwlgWnD_Topgva48NcY5ckmzt2z-W4QMGb4wh)]
Substituting Dimethyl sebacate with other common diesters like Dibutyl sebacate (DBS) or Dioctyl sebacate (DOS) on the basis of chemical class alone can lead to significant performance failures. The short methyl ester groups of DMS result in a higher melting point (26.3°C) and distinct thermal properties compared to its longer-chain liquid analogs, making it uniquely suited for solid-to-liquid phase change material (PCM) applications where analogs would be unsuitable.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH57kBSkuV8MPxa-M4A7Ew70UIyLHBQZ6Y-EHJ9ONklK37UMunjAzAe_MYQEwVastLcTSh-b451zNSaUd6PAgoAWcP3NoIeh9gPsEOogcuhyYMlnOx-rGeoEG9YA_xwUsu8I66qc86ABrFSF_Y4c_sQ29AyVb8kuR4bp_CsorSb7a03LNF_er32Kiq_wQUeaIV8WwPXtV_c-zYidhgah8PmRH8uqjcOVeRNlwksKpa_ei0E_QhMsBjjxXPHsTy59iMlx2BxLFBkgWu44_4TYiChJ2YBy5uQH7m3sU0plfoWo3y9bk1cfMux)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGzWReCb3mSAAoRCte_6TSdVe8s1Fq_-oh-W7KbSNPau5MakmAvxN4YbBSj-_hKu7RLFwHrv9lp_D1noUiQq4A6QlJ45vDN8RQ73nC3ttr6vIp1cpiGlSkqOiEmw5aST0Zj9rHPkxDvOMsinDCvehfXzx0gqzxWNKruoJVDvLbgMZQQJS9UyiNGEg%3D%3D)] Furthermore, its lower molecular weight and higher volatility compared to DBS or DOS are critical differentiators in its function as a coalescing agent or reactive intermediate, where reaction kinetics and evaporation rates are key process parameters.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH57kBSkuV8MPxa-M4A7Ew70UIyLHBQZ6Y-EHJ9ONklK37UMunjAzAe_MYQEwVastLcTSh-b451zNSaUd6PAgoAWcP3NoIeh9gPsEOogcuhyYMlnOx-rGeoEG9YA_xwUsu8I66qc86ABrFSF_Y4c_sQ29AyVb8kuR4bp_CsorSb7a03LNF_er32Kiq_wQUeaIV8WwPXtV_c-zYidhgah8PmRH8uqjcOVeRNlwksKpa_ei0E_QhMsBjjxXPHsTy59iMlx2BxLFBkgWu44_4TYiChJ2YBy5uQH7m3sU0plfoWo3y9bk1cfMux)] In polymer synthesis, the choice between a dimethyl, diethyl, or dibutyl ester directly impacts transesterification reaction rates and the properties of the resulting polymer, making them non-interchangeable precursors.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEomFGjjL4Ncpyp1JbChlKC5dYzCEt-YZj86viBnHFrJA6jLdQ70df6IvEP9xQioPUQWPUoNpot8riHaTBx8YbElOWPih4CsPKyTiOtV0HK3RvSxBRI-ksSvlODnGyA3iEc)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHQ44lhyY4Ey6Is6UXjcBFRv76YyxJ5Ru2QB-EFW3-Vyvu03wZ3tXybxwtR1djBMJXYyrHPyYW9bjW6h1eDb2mfYNSIfOFc26Vs-Tlg9OEH7V3b8j0_4JNjG50Jw3F-iCv5Cz4%3D)]
Dimethyl sebacate exhibits a distinct solid-liquid phase transition with an onset melting temperature of 25.6°C and a latent heat of fusion of 165 J/g.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGzWReCb3mSAAoRCte_6TSdVe8s1Fq_-oh-W7KbSNPau5MakmAvxN4YbBSj-_hKu7RLFwHrv9lp_D1noUiQq4A6QlJ45vDN8RQ73nC3ttr6vIp1cpiGlSkqOiEmw5aST0Zj9rHPkxDvOMsinDCvehfXzx0gqzxWNKruoJVDvLbgMZQQJS9UyiNGEg%3D%3D)] This contrasts sharply with longer-chain diesters like Dipentyl sebacate, which melts at a much lower temperature of -1.3°C, and Didecyl sebacate, which melts at 37.3°C.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGzWReCb3mSAAoRCte_6TSdVe8s1Fq_-oh-W7KbSNPau5MakmAvxN4YbBSj-_hKu7RLFwHrv9lp_D1noUiQq4A6QlJ45vDN8RQ73nC3ttr6vIp1cpiGlSkqOiEmw5aST0Zj9rHPkxDvOMsinDCvehfXzx0gqzxWNKruoJVDvLbgMZQQJS9UyiNGEg%3D%3D)] This specific melting point makes Dimethyl sebacate highly suitable for thermal energy storage applications targeted at maintaining temperatures just above ambient, a range where many common organic PCMs are not optimal.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGzWReCb3mSAAoRCte_6TSdVe8s1Fq_-oh-W7KbSNPau5MakmAvxN4YbBSj-_hKu7RLFwHrv9lp_D1noUiQq4A6QlJ45vDN8RQ73nC3ttr6vIp1cpiGlSkqOiEmw5aST0Zj9rHPkxDvOMsinDCvehfXzx0gqzxWNKruoJVDvLbgMZQQJS9UyiNGEg%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFR92oqlPsmBnHsgSUYZDSddvSTa-O-svESdMrIsYnM2KHwvVXXBmSQjNqFJ4lHEvASAzimVa7RUCTop1OCct_iQpq0CqhYQtMrdV1B3PxPeVAeusgq5xUyJ7Yl2Wshz7HOqg%3D%3D)]
| Evidence Dimension | Onset Melting Temperature & Latent Heat of Fusion |
| Target Compound Data | 25.6°C / 165 J/g |
| Comparator Or Baseline | Dipentyl sebacate: -1.3°C / 153 J/g; Didecyl sebacate: 37.3°C / 172 J/g |
| Quantified Difference | DMS melts 26.9°C higher than Dipentyl sebacate and 11.7°C lower than Didecyl sebacate, positioning it in a specific operational temperature window. |
| Conditions | Thermal properties measured by Differential Scanning Calorimetry (DSC). |
This specific melting point is a critical material selection criterion for developing phase change materials for passive cooling and thermal regulation in buildings and electronics.
Dimethyl sebacate is classified as readily biodegradable, a key advantage for formulations where environmental impact is a primary concern.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH57kBSkuV8MPxa-M4A7Ew70UIyLHBQZ6Y-EHJ9ONklK37UMunjAzAe_MYQEwVastLcTSh-b451zNSaUd6PAgoAWcP3NoIeh9gPsEOogcuhyYMlnOx-rGeoEG9YA_xwUsu8I66qc86ABrFSF_Y4c_sQ29AyVb8kuR4bp_CsorSb7a03LNF_er32Kiq_wQUeaIV8WwPXtV_c-zYidhgah8PmRH8uqjcOVeRNlwksKpa_ei0E_QhMsBjjxXPHsTy59iMlx2BxLFBkgWu44_4TYiChJ2YBy5uQH7m3sU0plfoWo3y9bk1cfMux)] This contrasts significantly with phthalate-based plasticizers. Studies on phthalate esters show that biodegradability decreases as the ester chain length increases; for instance, dioctyl phthalate (DOP) and di-2-ethylhexyl phthalate (DEHP) are notably less susceptible to biodegradation than short-chain phthalates like dimethyl phthalate.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFQuLDZ4Wq6Z3hJVHx3PfkZz5hhSSw0HX4hsxvJAlTOtKp4wt3NESoyUbkuwSaqVsy_Jmg924CFY445A0mTKdwp_e5wv7c1ythDcz1nMld9lhgszrvRTV5TLqy6l0FUejc9yZcqpOaVqkVOEZd27yUPLv20K9E16ZLV_hppYFyYEBOQiP1MQUf9WqQfjOeuXYuvjS4HoPdjUKc%3D)] The linear structure and shorter ester chains of Dimethyl sebacate facilitate microbial hydrolysis, making it a preferable choice over persistent phthalates for environmentally sensitive applications.
| Evidence Dimension | Biodegradability Assessment |
| Target Compound Data | Readily biodegradable |
| Comparator Or Baseline | Longer-chain phthalates (e.g., DOP, DEHP): Less susceptible to biodegradation |
| Quantified Difference | Qualitative but significant difference in environmental persistence, moving from persistent to non-persistent class. |
| Conditions | Standard environmental biodegradation screening tests. |
For procurement in cosmetics, personal care, or any application with potential environmental release, selecting a readily biodegradable material like Dimethyl sebacate over less biodegradable phthalates can be a critical regulatory and marketing advantage.
Dimethyl sebacate serves as a key monomer in the melt polymerization of polyesters and polyamides.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQENXM1BkIoxsQk6pagWOyJ_08gmtb8lzQ4HYCFQbJcogL0dK4N6eq9unUZZnq6IUNkPYPqfrvxZCOS1uX5MHzSZhFJYyCK5jm1PYl9sbh62cQpvecLJgqyaoi79mqoar4v6grvYLmcE3UoDnB4%3D)] The use of a dimethyl ester is often preferred in polycondensation reactions over the free diacid due to better processability and lower reaction temperatures. For example, in the synthesis of certain polyamides, using diester monomers like Dimethyl sebacate can circumvent issues like the decarboxylation that occurs when using alternative bio-based monomers like 2,5-furandicarboxylic acid (FDCA) at high temperatures.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGvIIYpmeM618uVncOMQrJiam9wgZr2YnAr7sqIahWLC2IZRsnFdo1K2bk4KQWagl4JG0S_lB58t7riWnTt_Tz_xtvOVo-I28rerUBBNYssz9faeAcjIgujrJA_-IIqLCfWR9IAdHoPmECU2F1pN4dS2w%3D%3D)] The choice of the methyl ester, as opposed to ethyl or butyl esters, influences the transesterification kinetics and the volatility of the alcohol byproduct (methanol), which is a critical parameter for driving the polymerization reaction to completion and achieving high molecular weight polymers.
| Evidence Dimension | Precursor Suitability in Polycondensation |
| Target Compound Data | Effective monomer for high molecular weight polyamides/polyesters via melt polymerization. |
| Comparator Or Baseline | Direct use of diacids (e.g., sebacic acid, FDCA) can require harsher conditions or lead to side reactions like decarboxylation. |
| Quantified Difference | Enables synthesis pathways that avoid high-temperature degradation seen with some alternative monomers. |
| Conditions | Melt polycondensation for polyamide or polyester synthesis. |
For buyers in the specialty polymer sector, selecting the dimethyl ester form is a deliberate choice to optimize reaction conditions, control polymer molecular weight, and avoid degradation, ensuring a higher quality final product.
Dimethyl sebacate is a strong candidate for formulating organic PCMs designed for thermal energy storage near ambient temperatures. Its defined melting point of ~26°C and high latent heat of fusion allow it to effectively absorb and release thermal energy, making it ideal for integration into building materials, textiles, or electronic enclosures to buffer against temperature fluctuations.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGzWReCb3mSAAoRCte_6TSdVe8s1Fq_-oh-W7KbSNPau5MakmAvxN4YbBSj-_hKu7RLFwHrv9lp_D1noUiQq4A6QlJ45vDN8RQ73nC3ttr6vIp1cpiGlSkqOiEmw5aST0Zj9rHPkxDvOMsinDCvehfXzx0gqzxWNKruoJVDvLbgMZQQJS9UyiNGEg%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFR92oqlPsmBnHsgSUYZDSddvSTa-O-svESdMrIsYnM2KHwvVXXBmSQjNqFJ4lHEvASAzimVa7RUCTop1OCct_iQpq0CqhYQtMrdV1B3PxPeVAeusgq5xUyJ7Yl2Wshz7HOqg%3D%3D)]
As a purified diester monomer, Dimethyl sebacate is the right choice for producing specialty long-chain aliphatic polyamides and polyesters via melt polycondensation. Its use facilitates controlled polymerization and helps achieve high molecular weights, which are essential for applications demanding superior mechanical properties and thermal stability.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQENXM1BkIoxsQk6pagWOyJ_08gmtb8lzQ4HYCFQbJcogL0dK4N6eq9unUZZnq6IUNkPYPqfrvxZCOS1uX5MHzSZhFJYyCK5jm1PYl9sbh62cQpvecLJgqyaoi79mqoar4v6grvYLmcE3UoDnB4%3D)]
In applications where environmental compatibility is paramount, such as cosmetics, personal care products, or lubricants with a high potential for environmental loss, Dimethyl sebacate serves as a readily biodegradable base stock or plasticizer. Its selection over persistent alternatives like mineral oils or phthalates is a key step in formulating greener end-products.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH57kBSkuV8MPxa-M4A7Ew70UIyLHBQZ6Y-EHJ9ONklK37UMunjAzAe_MYQEwVastLcTSh-b451zNSaUd6PAgoAWcP3NoIeh9gPsEOogcuhyYMlnOx-rGeoEG9YA_xwUsu8I66qc86ABrFSF_Y4c_sQ29AyVb8kuR4bp_CsorSb7a03LNF_er32Kiq_wQUeaIV8WwPXtV_c-zYidhgah8PmRH8uqjcOVeRNlwksKpa_ei0E_QhMsBjjxXPHsTy59iMlx2BxLFBkgWu44_4TYiChJ2YBy5uQH7m3sU0plfoWo3y9bk1cfMux)]
Dimethyl sebacate can be used as a slow-evaporating solvent or coalescing agent in formulations for resins and coatings.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH57kBSkuV8MPxa-M4A7Ew70UIyLHBQZ6Y-EHJ9ONklK37UMunjAzAe_MYQEwVastLcTSh-b451zNSaUd6PAgoAWcP3NoIeh9gPsEOogcuhyYMlnOx-rGeoEG9YA_xwUsu8I66qc86ABrFSF_Y4c_sQ29AyVb8kuR4bp_CsorSb7a03LNF_er32Kiq_wQUeaIV8WwPXtV_c-zYidhgah8PmRH8uqjcOVeRNlwksKpa_ei0E_QhMsBjjxXPHsTy59iMlx2BxLFBkgWu44_4TYiChJ2YBy5uQH7m3sU0plfoWo3y9bk1cfMux)] Its specific volatility and solvency characteristics, different from those of longer-chain sebacates or standard coalescents like Texanol, make it suitable for applications where precise control over film formation and drying time is required.